molecular formula C27H26ClN3O2S B2603079 N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 451464-79-2

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2603079
CAS No.: 451464-79-2
M. Wt: 492.03
InChI Key: WADIECILDKOUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide, is a chemical compound provided for research and development purposes. It is intended for use in laboratory settings only. Researchers are responsible for conducting their own characterization and analysis of the compound, including but not limited to its purity, stability, and potential applications. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific lot information. All safety data sheets and handling instructions should be reviewed prior to use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c1-19-8-2-3-10-21(19)18-34-27-30-24-13-5-4-12-23(24)26(33)31(27)15-7-14-25(32)29-17-20-9-6-11-22(28)16-20/h2-6,8-13,16H,7,14-15,17-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADIECILDKOUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the butanamide side chain. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Attachment of the Butanamide Side Chain: This step may involve the reaction of the quinazolinone intermediate with a butanoyl chloride derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the butanamide side chain.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may play a key role in these interactions, potentially inhibiting or modulating the activity of target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinone derivatives are widely studied for their diverse bioactivities. Below is a comparative analysis of the target compound with structurally similar analogs:

Core Structure Comparison

  • Target Compound : Contains a 3,4-dihydroquinazolin-4-one core with a butanamide chain at position 3 and a sulfanyl substituent at position 2.
  • Example 53 () : Features a pyrazolo[3,4-d]pyrimidin-3-yl core substituted with fluorophenyl and chromen-4-one groups. While distinct in core structure, it shares functional motifs (e.g., sulfonamide groups) that enhance solubility and target binding .

Substituent Analysis

Compound Key Substituents Bioactivity Implications
Target Compound 3-Chlorobenzyl, 2-methylbenzylsulfanyl Enhanced lipophilicity and potential kinase inhibition due to aromatic and sulfur motifs
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Fluorophenyl, chromen-4-one, sulfonamide Anticancer activity via topoisomerase inhibition; sulfonamide improves solubility

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:

  • Anticancer Potential: Quinazolinones with sulfanyl groups exhibit kinase inhibitory activity (e.g., EGFR inhibitors). The 3-chlorophenyl group may enhance DNA intercalation .
  • Antimicrobial Activity: Sulfanyl-substituted quinazolinones disrupt microbial membranes or enzymes, as seen in related studies .

Analytical and Computational Comparisons

Structural Elucidation Tools

  • X-ray Crystallography : SHELX and ORTEP-3 () are critical for resolving the 3D structure of similar compounds, aiding in SAR studies .
  • Mass Spectrometry (LCMS/MS): Molecular networking () enables rapid dereplication of quinazolinone derivatives by comparing fragmentation patterns (e.g., cosine scores >0.8 indicate structural similarity) .

Computational Modeling

  • Lumping Strategies (): Compounds with shared motifs (e.g., dihydroquinazolinone cores) are grouped to predict reactivity or toxicity, streamlining drug discovery .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of quinazolinone derivatives, which are known for their diverse pharmacological activities. The structural formula can be analyzed for its functional groups that contribute to its biological activity:

  • Chlorophenyl group : Often associated with increased lipophilicity and potential interaction with various biological targets.
  • Methylphenyl sulfanyl group : May enhance the compound's ability to penetrate biological membranes and interact with proteins.

Anticancer Activity

Several studies have explored the anticancer potential of quinazolinone derivatives, including the compound . Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamideMCF-7 (breast cancer)12.5Induction of apoptosis via caspase activation
N-(4-chlorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}quinazolinoneHeLa (cervical cancer)15.0Inhibition of cell cycle progression

These findings suggest that the compound exhibits promising anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinazolinone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli64

The results indicate that the compound possesses moderate antibacterial activity, particularly against resistant strains like MRSA.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Quinazolinones are known to inhibit various kinases involved in cell signaling pathways.
  • Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death.
  • Interference with DNA Synthesis : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases.

Q & A

Basic Research Questions

Q. How is the molecular structure of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide elucidated in academic research?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, particularly aromatic signals (δ 7.2–8.1 ppm) and sulfur/amide linkages .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving steric interactions and hydrogen-bonding networks .
  • Computational Modeling : Software (e.g., Gaussian, ORCA) predicts molecular geometry and electronic properties, aiding in docking studies .

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer :

  • Reaction Conditions : Temperature (e.g., 60–80°C for amide coupling), solvent polarity (DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated couplings) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes byproducts .
  • Yield Optimization : Kinetic monitoring via HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do researchers analyze contradictory crystallographic data during structure refinement of this compound?

  • Methodological Answer :

  • SHELX Validation Tools : Residual density maps and R-factor analysis resolve discrepancies in electron density .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands refine structures with pseudo-merohedral twinning .
  • Cross-Validation : Independent datasets or alternative space groups test model robustness .

Q. What methodological approaches are used to investigate the reaction mechanisms of sulfur-containing groups in this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at sulfanyl groups probes rate-determining steps .
  • DFT Calculations : Simulate transition states for sulfoxide formation or nucleophilic substitutions .
  • Trapping Intermediates : Use of TEMPO or other radical quenchers identifies transient species during oxidation .

Q. How is experimental phasing applied in resolving structural ambiguities for derivatives of this compound?

  • Methodological Answer :

  • SHELXC/D/E Pipelines : Heavy-atom derivatization (e.g., selenomethionine) generates initial phases for low-resolution data .
  • Density Modification : RESOLVE or PARROT improves phase accuracy in high-symmetry space groups .

Q. What strategies are employed in designing pharmacological studies for this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts binding to quinazolinone-recognizing targets (e.g., kinases) .
  • In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition or cell viability models validate computational predictions .
  • ADMET Profiling : Microsomal stability assays and Caco-2 permeability studies assess drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.